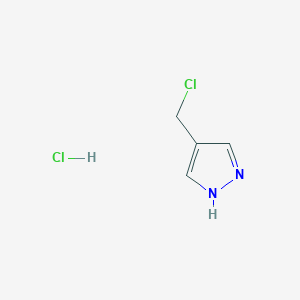

4-(Chloromethyl)-1H-pyrazole hydrochloride

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences

Pyrazole and its derivatives represent a prominent class of N-heterocyclic compounds that are the focus of extensive research in the chemical sciences. This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities its derivatives exhibit. These activities include anti-inflammatory, antimicrobial, antiviral, anticancer, and analgesic properties. The versatility of the pyrazole ring allows for its incorporation into a multitude of complex molecular architectures, leading to the development of numerous clinically used drugs. Beyond pharmaceuticals, pyrazole derivatives are integral to the advancement of agrochemicals, where they function as effective herbicides and pesticides, and in material science, where they are used to create novel dyes, luminescent compounds, and polymers. nih.gov

The Role of the Chloromethyl Moiety in Synthetic and Biological Contexts within Pyrazole Chemistry

The introduction of a chloromethyl (-CH2Cl) group onto the pyrazole ring, as seen in 4-(Chloromethyl)-1H-pyrazole hydrochloride, provides a crucial reactive handle for synthetic chemists. This moiety acts as a potent electrophile, making the compound a versatile building block for further molecular elaboration. sigmaaldrich.comachemblock.com The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, enabling the synthesis of diverse libraries of pyrazole derivatives. rsc.orgnih.gov The presence and position of the chloromethyl group can also significantly influence the biological activity of the resulting molecules, a principle utilized in the rational design of new therapeutic and agrochemical agents. nih.gov

Scope and Research Objectives Pertaining to this compound

This article focuses specifically on the chemical compound this compound. The primary research interest in this molecule stems from its utility as a key synthetic intermediate. The principal objectives associated with this compound are to leverage its bifunctional nature—the established biological relevance of the pyrazole core and the high reactivity of the chloromethyl group. Research aims to utilize this building block for the efficient construction of novel, complex molecules for evaluation in drug discovery programs, for the development of new agrochemicals, and for the synthesis of advanced materials and ligands for coordination chemistry. Its role as a foundational element in the synthesis of more elaborate chemical structures is central to its importance in modern chemical research. sigmaaldrich.commoldb.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYZFWASSSHIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593513 | |

| Record name | 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163008-98-8 | |

| Record name | 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Chloromethyl 1h Pyrazole Hydrochloride and Analogues

Direct Synthesis Strategies for 4-(Chloromethyl)-1H-pyrazole Hydrochloride

Direct, one-pot synthesis of this compound from simple acyclic precursors is not commonly reported in the literature. The reactivity of the reagents required for simultaneous ring formation and chloromethylation often leads to side reactions and a lack of selectivity. Therefore, direct synthesis is typically approached as a multi-step sequence where the pyrazole (B372694) ring is first constructed and then functionalized at the C4 position.

One potential, albeit less common, direct approach could involve the reaction of a suitably substituted three-carbon synthon bearing a masked chloromethyl group with hydrazine (B178648). However, the more established and reliable methods rely on the functionalization of a pre-formed pyrazole ring.

Precursor-Based Synthetic Routes to this compound

Cyclocondensation Reactions in Pyrazole Ring Formation

The construction of the pyrazole ring is a fundamental step and is most frequently accomplished through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. jocpr.commdpi.comacs.org This classical Knorr pyrazole synthesis and related methods provide a robust foundation for accessing a wide array of substituted pyrazoles.

The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The choice of substituents on the 1,3-dicarbonyl precursor directly dictates the substitution pattern on the resulting pyrazole. For the synthesis of a 4-substituted pyrazole, a 1,3-dicarbonyl compound with a suitable group at the C2 position is required.

| 1,3-Dicarbonyl Compound | Hydrazine Source | Product | Reference |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | heteroletters.org |

| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | nih.gov |

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | mdpi.com |

This table presents examples of related cyclocondensation reactions that form the pyrazole core, which is the initial step before functionalization to obtain this compound.

Functional Group Interconversions Leading to Chloromethylation

Once the pyrazole ring is formed, a two-step functional group interconversion is commonly employed to introduce the chloromethyl group at the C4 position. This typically involves formylation followed by reduction and subsequent chlorination.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles. researchgate.netorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mdpi.comcore.ac.uk While N-substituted pyrazoles readily undergo formylation at the 4-position, the formylation of N-unsubstituted 1H-pyrazoles can sometimes be challenging due to potential N-formylation or the formation of stable salts. umich.edu However, under controlled conditions, 1H-pyrazole can be successfully formylated to yield 1H-pyrazole-4-carbaldehyde. researchgate.netcore.ac.uk

Reduction of the Formyl Group: The resulting 1H-pyrazole-4-carbaldehyde is then reduced to the corresponding alcohol, 1H-pyrazole-4-methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. ambeed.commasterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. sciforum.netresearchgate.net

Chlorination of the Hydroxymethyl Group: The final step is the conversion of the hydroxymethyl group of 1H-pyrazole-4-methanol to the chloromethyl group. Thionyl chloride (SOCl₂) is a standard and effective reagent for this chlorination. sciencemadness.orgmasterorganicchemistry.com The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.comyoutube.com The resulting product is 4-(chloromethyl)-1H-pyrazole, which is then treated with hydrochloric acid to afford the stable hydrochloride salt.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1H-Pyrazole | POCl₃, DMF | 1H-Pyrazole-4-carbaldehyde | researchgate.netcore.ac.uk |

| 1H-Pyrazole-4-carbaldehyde | NaBH₄, Methanol | 1H-Pyrazole-4-methanol | masterorganicchemistry.comchemicalbook.com |

| 1H-Pyrazole-4-methanol | SOCl₂, then HCl | This compound | sciencemadness.orgmasterorganicchemistry.com |

Regioselective Synthesis Approaches for 4-Substituted Pyrazoles

Achieving regioselectivity is crucial in pyrazole synthesis, particularly when dealing with unsymmetrical precursors. For the synthesis of 4-substituted pyrazoles, several strategies are employed to ensure the desired substitution pattern.

One common approach involves the use of precursors that inherently direct substitution to the C4 position. For instance, the Vilsmeier-Haack formylation of 1H-pyrazoles generally proceeds with high regioselectivity for the 4-position due to the electronic properties of the pyrazole ring. researchgate.netresearchgate.net

Another strategy involves the use of protecting groups on the nitrogen atoms of the pyrazole ring. N-substitution can influence the regioselectivity of subsequent electrophilic substitution reactions. nih.gov For example, using a bulky N-substituent can sterically hinder positions 3 and 5, thereby favoring substitution at the C4 position. The protecting group can then be removed in a later step to yield the N-unsubstituted pyrazole.

Furthermore, multicomponent reactions have emerged as powerful tools for the regioselective synthesis of polysubstituted pyrazoles in a single step, often by carefully choosing the starting materials and reaction conditions. nih.govorganic-chemistry.org

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. In the context of pyrazole synthesis, this has led to the exploration of catalytic and green chemistry approaches. mdpi.com

For the Vilsmeier-Haack reaction, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. degres.eu The use of greener solvents like acetonitrile (B52724) in place of DMF is also being explored to mitigate the toxicity associated with traditional solvents. degres.eu

Solvent-free reaction conditions represent another important green chemistry strategy. For instance, the chlorination of pyrazoles has been achieved using trichloroisocyanuric acid in a solvent-free mechanochemical process, offering a rapid and high-yielding method that avoids the use of hazardous solvents and simplifies purification.

Catalytic methods are also being developed for various steps in pyrazole synthesis. For example, metal-catalyzed cross-coupling reactions are used to introduce substituents at specific positions on the pyrazole ring, often with high regioselectivity. organic-chemistry.org While not directly applied to the synthesis of the title compound in the reviewed literature, these principles can be adapted to create more sustainable synthetic routes.

Analog Development and Compound Library Synthesis Leveraging this compound as a Building Block

This compound is a highly versatile building block for the synthesis of diverse compound libraries, particularly in the field of medicinal chemistry. The reactive chloromethyl group serves as a convenient handle for introducing a wide range of functionalities through nucleophilic substitution reactions.

This allows for the rapid generation of analogs where the pyrazole core is linked to various other molecular scaffolds. For example, the reaction of 4-(chloromethyl)-1H-pyrazole with amines, thiols, or alcohols leads to the formation of the corresponding aminomethyl, thiomethyl, or oxymethyl-substituted pyrazoles, respectively.

This strategy has been employed to create libraries of pyrazole-containing compounds for screening against various biological targets. mdpi.comnih.gov The pyrazole-4-carbaldehyde precursor is also extensively used in multicomponent reactions to build complex heterocyclic systems. mdpi.com The ability to easily diversify the molecule at the 4-position makes this compound an invaluable tool in drug discovery and materials science.

Iii. Reactivity and Derivatization Pathways of 4 Chloromethyl 1h Pyrazole Hydrochloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The primary mode of reactivity for the 4-(chloromethyl) group is nucleophilic substitution, where the chlorine atom acts as a leaving group. This allows for the introduction of a wide array of functional groups, making it a key intermediate for constructing more complex molecules.

The reaction of 4-(chloromethyl)-1H-pyrazole hydrochloride with various nitrogen nucleophiles is a well-established method for forming C-N bonds. These reactions typically proceed by deprotonation of the nucleophile with a suitable base, followed by attack at the electrophilic methylene (B1212753) carbon.

For instance, substituted chloromethyl pyrazoles react with imidazole (B134444) or 1,2,4-triazole (B32235) in the presence of potassium carbonate in acetonitrile (B52724). The reaction involves the in situ formation of the potassium salt of the azole, which then displaces the chloride. This method has been successfully used to synthesize a series of imidazole and triazole-containing pyrazole (B372694) derivatives. nih.gov Similarly, reactions with arylamines have been documented in related halonitropyrazole systems, leading to the formation of 4-arylamino-nitropyrazolecarboxylic acids, showcasing the utility of this substitution pattern. osti.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles This table is interactive. You can sort and filter the data.

| Electrophile (Pyrazole Derivative) | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(Pyridin-3-yl)-3-(chloromethyl)pyrazole | Imidazole | K₂CO₃ | Acetonitrile | 1-((1-(Pyridin-3-yl)-1H-pyrazol-3-yl)methyl)-1H-imidazole | 67 | nih.gov |

| 1-(Pyridin-4-yl)-3-(chloromethyl)pyrazole | Imidazole | K₂CO₃ | Acetonitrile | 1-((1-(Pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-1H-imidazole | 54 | nih.gov |

| 1-(Pyridin-3-yl)-3-(chloromethyl)pyrazole | 1,2,4-Triazole | K₂CO₃ | Acetonitrile | 1-((1-(Pyridin-3-yl)-1H-pyrazol-3-yl)methyl)-1H-1,2,4-triazole | 48 | nih.gov |

| 1-(Pyridin-4-yl)-3-(chloromethyl)pyrazole | 1,2,4-Triazole | K₂CO₃ | Acetonitrile | 1-((1-(Pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-1H-1,2,4-triazole | 55 | nih.gov |

Oxygen nucleophiles, such as alcohols and phenols, can displace the chloride from the chloromethyl group to form ethers. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is commonly employed.

A representative example involves the reaction of a substituted phenol (B47542) with 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. mdpi.com The phenoxide, generated by NaH, attacks the chloromethyl group to yield the corresponding aryl ether derivative. mdpi.com This pathway is crucial for linking the pyrazole core to various phenolic moieties. mdpi.com

Table 2: Example of Nucleophilic Substitution with an Oxygen Nucleophile This table is interactive. You can sort and filter the data.

| Electrophile (Pyrazole Derivative) | Nucleophile | Base | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 2-(6-Fluoropyridin-3-yl)phenol | NaH | DMF | 60 °C, 4 h | 2-(6-(2-(Difluoromethoxy)-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methoxy)phenyl)-6-fluoropyridine | mdpi.com |

The formation of thioethers via substitution of the chloromethyl group with sulfur-containing nucleophiles is another important derivatization pathway. Thiols and their corresponding thiolates are excellent nucleophiles and readily react with alkyl halides.

A general method for thioether synthesis involves the use of potassium xanthate (EtOCS₂K) as a thiol-free reagent, which reacts with alkyl chlorides in DMSO at elevated temperatures. nih.gov Although demonstrated on 4-(chloromethyl)-1,1'-biphenyl, this methodology is applicable to activated chloromethyl systems like that of the pyrazole derivative. nih.gov Another approach involves the reaction of a tosylated hydroxyethyl (B10761427) pyrazole with sodium sulfide (B99878) (Na₂S·9H₂O) to form a thioether linkage, demonstrating the high reactivity of sulfur nucleophiles in these systems. beilstein-journals.org

Alkylation Strategies Utilizing the Chloromethyl Moiety in Pyrazole Systems

The this compound serves as an effective alkylating agent, enabling the introduction of the pyrazol-4-ylmethyl moiety onto various substrates. This electrophilic character is central to its synthetic utility.

The compound can be used to alkylate a range of nucleophiles, including heterocycles, phenols, and other functional groups. mdpi.comnih.gov For example, the alkylation of a phenolic hydroxyl group with a chloromethyl pyrazole derivative proceeds efficiently in the presence of a strong base like sodium hydride. mdpi.com This strategy is fundamental in medicinal chemistry for creating larger molecules that bridge the pyrazole scaffold with other pharmacophores. mdpi.com Research has also been conducted on chloromethyl- and iodomethylpyrazole nucleosides, which act as alkylating agents with significant cytostatic activity. nih.gov The enhanced activity of the corresponding iodomethyl derivatives, formed by treating the chloromethyl compounds with sodium iodide, highlights the importance of the leaving group in these alkylation reactions. nih.gov

Formation of Complex Heterocyclic Architectures from this compound

The reactive nature of this compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. Pyrazoles are often used as building blocks for compounds with diverse biological and physicochemical properties. chim.it

One strategy involves using bifunctional pyrazole derivatives to construct fused rings. For instance, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.com This product contains two reactive chlorine atoms, one on the pyrimidine (B1678525) ring and one on the methyl group, opening up pathways for further derivatization to create disubstituted 1H-pyrazolo[3,4-d]pyrimidines. mdpi.com In another example, the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives was attempted, which led to an unexpected furan (B31954) ring-opening, yielding 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. nih.gov These examples underscore the role of functionalized pyrazoles in building novel and complex heterocyclic frameworks. chim.itnih.gov

Stability and Degradation Pathways Relevant to Synthetic Applications of this compound

The stability of this compound is a critical factor in its storage and use in synthesis. As a hydrochloride salt, the compound is generally a stable, solid material. The pyrazole ring itself is known to be chemically robust and resistant to many standard reaction conditions. globalresearchonline.net

However, the chloromethyl group introduces a potential site for degradation. Under certain conditions, such as in the presence of strong bases or nucleophiles, unintended substitution or elimination reactions can occur. For example, related 5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole intermediates have been observed to be unstable, readily eliminating water to form the aromatic pyrazole. researchgate.net While this involves a different substituent, it highlights the potential for reactions involving groups at the pyrazole core. The stability of the chloromethyl group is generally sufficient for its use as an alkylating agent, but prolonged heating or harsh basic conditions could lead to side products. Careful control of reaction conditions, such as temperature and the choice of base, is therefore important to ensure clean and efficient derivatization.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloromethyl 1h Pyrazole Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Chloromethyl)-1H-pyrazole hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. In a typical solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆), the spectrum would feature a broad singlet for the N-H proton of the pyrazole (B372694) ring, its chemical shift being highly dependent on concentration and temperature. The two protons on the pyrazole ring (at positions 3 and 5) would appear as singlets, typically in the aromatic region (δ 7.5-8.5 ppm). The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to produce a sharp singlet, with a characteristic downfield shift due to the electron-withdrawing effect of the adjacent chlorine atom. For instance, in a related derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl protons appear as a singlet at 4.92 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, distinct signals are expected for the three carbon atoms of the pyrazole ring and the single carbon of the chloromethyl group. The chemical shifts of the ring carbons are characteristic of aromatic heterocyclic systems. researchgate.net The carbon of the -CH₂Cl group will be shifted to a specific range due to the attached halogen. Spectrometers such as the Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C, are commonly used for such analyses. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on typical values for pyrazole systems and related derivatives.

| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift δ (ppm) | Multiplicity | Chemical Shift δ (ppm) |

| H-3 / H-5 | ~7.8 - 8.2 | Singlet |

| H-5 / H-3 | ~7.6 - 8.0 | Singlet |

| -CH₂Cl | ~4.9 | Singlet |

| N-H | Variable (Broad) | Singlet |

| C-4 | N/A | N/A |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI) are particularly well-suited for analyzing polar and thermally labile molecules like pyrazole hydrochlorides.

ESI-MS: ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺. For 4-(Chloromethyl)-1H-pyrazole (free base, C₄H₅ClN₂), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. researchgate.net This technique is often coupled with liquid chromatography (LC-MS) for simultaneous separation and detection. researchgate.net

HRMS: HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. mdpi.comrsc.org For the [M+H]⁺ ion of the free base of 4-(Chloromethyl)-1H-pyrazole, HRMS would confirm the formula C₄H₆ClN₂⁺ by matching the measured mass to the calculated exact mass with high precision (typically within 5 ppm). Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure, with likely fragmentation pathways including the loss of the chloromethyl group or cleavage of the pyrazole ring. massbank.eu

Table 2: High-Resolution Mass Spectrometry Data for 4-(Chloromethyl)-1H-pyrazole

| Ion | Formula | Calculated Exact Mass (Da) | Ionization Mode |

| [M+H]⁺ | C₄H₆ClN₂⁺ | 117.0265 | ESI-MS (Positive) |

Infrared Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A very broad and strong absorption in the region of 2600–3200 cm⁻¹ is characteristic of the N-H stretching vibration involved in strong hydrogen bonding, a feature common in pyrazole salts and aggregates. mdpi.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected in the 1400–1600 cm⁻¹ region. rsc.org The presence of the chloromethyl group would be confirmed by a C-Cl stretching band, which typically appears in the fingerprint region between 650 and 850 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (H-bonded) | Pyrazole N-H | 2600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyrazole C-H | 3050 - 3150 | Medium |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium to Strong |

| C-H Bend | -CH₂- | 1350 - 1450 | Medium |

| C-Cl Stretch | -CH₂Cl | 650 - 850 | Medium to Strong |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This is a fundamental technique used to confirm the empirical and molecular formula of a synthesized compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula of this compound (C₄H₆Cl₂N₂). A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and identity. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₄H₆Cl₂N₂) Based on a molecular weight of 153.01 g/mol. nih.gov

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 31.40% |

| Hydrogen | H | 1.008 | 3.95% |

| Chlorine | Cl | 35.45 | 46.34% |

| Nitrogen | N | 14.01 | 18.31% |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of pyrazole derivatives. rsc.org A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is usually performed with a UV detector, as the pyrazole ring possesses a strong chromophore. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), can also be used, particularly for the more volatile free base form of the compound or its derivatives. rsc.org This method provides excellent separation and allows for simultaneous identification of components based on their mass spectra.

Anti-Inflammatory and Analgesic Potentials of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib (B62257) being a prominent example. Derivatives synthesized from this compound have been explored for their potential to mitigate inflammation and pain.

Research into a series of 1,3,4-trisubstituted pyrazole derivatives has demonstrated significant anti-inflammatory activity. In vivo studies using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, have shown that certain derivatives exhibit potent effects. For instance, some compounds have displayed a percentage inhibition of edema comparable or even superior to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. nih.govnih.govcu.edu.egmdpi.com

One study highlighted that chalcone (B49325) derivatives of pyrazoles showed anti-inflammatory activity with edema inhibition ranging from 85.23% to 85.78%. nih.gov Another series of pyrazole-hydrazone derivatives demonstrated excellent protection against inflammation, with one compound showing 92.59% inhibition at a dose of 100 mg/kg. nih.govmdpi.com Furthermore, certain 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have exhibited both maximum anti-inflammatory and analgesic activities. nih.govmdpi.com

The analgesic effects of these pyrazole derivatives are often evaluated alongside their anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway and pain signaling.

Table 1: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

| Compound Type | Model | Result (% Inhibition of Edema) | Reference |

| Chalcone Derivatives | Carrageenan-induced paw edema | 85.23 ± 1.92 | nih.gov |

| Chalcone Derivatives | Carrageenan-induced paw edema | 85.78 ± 0.99 | nih.gov |

| Cyanopyridone Derivative | Carrageenan-induced paw edema | 89.57 | nih.gov |

| Pyrazole-hydrazone Derivative | Carrageenan-induced paw edema | 92.59 | nih.govmdpi.com |

Antimicrobial and Anti-Infective Activities

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives originating from this compound have shown promise in combating various microbial pathogens.

A number of pyrazole derivatives with substituents at the 4-position have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to outstanding antimicrobial activity. researchgate.net

One notable compound, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, exhibited superior activity compared to standard antibiotics like ampicillin (B1664943) and gentamicin. researchgate.net Another study on 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative 5a showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus and Escherichia coli. mdpi.com

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol | Streptococcus pneumonia | - | researchgate.net |

| 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol | Bacillus subtilis | - | researchgate.net |

| 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | - | researchgate.net |

| 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol | Escherichia coli | - | researchgate.net |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative 5a | Staphylococcus aureus | 0.25 | mdpi.com |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative 5a | Escherichia coli | 0.25 | mdpi.com |

| Pyrazole derivative 9a | Escherichia coli | 0.125 | mdpi.com |

| Pyrazole derivative 10a | Escherichia coli | 0.125 | mdpi.com |

In addition to antibacterial effects, certain pyrazole derivatives have demonstrated potent antifungal activity. The aforementioned 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were also active against fungal strains such as Aspergillus fumigatus and Candida albicans. researchgate.net

Furthermore, pyrazoles with an oxiran-2-yl-methyl group and triazolyl moieties at the N-1 position showed good inhibitory efficiency against all tested fungal strains, with potency comparable or superior to the antifungal drug miconazole. nih.gov

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

| 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives | Aspergillus fumigatus | Moderate to outstanding | researchgate.net |

| 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives | Candida albicans | Moderate to outstanding | researchgate.net |

| Pyrazoles with oxiran-2-yl-methyl and triazolyl moieties | Various fungal strains | Comparable/superior to miconazole | nih.gov |

| 4-S-substituted pyrazole[1,5-a]pyrazines | Aspergillus niger | MIC = 7.8 µg/mL | researchgate.net |

While the broader class of pyrazole derivatives has been investigated for activity against Mycobacterium tuberculosis, specific studies focusing on derivatives synthesized directly from this compound are not extensively reported in the reviewed literature. General findings indicate that some pyrazole-based compounds can inhibit the growth of various mycobacterial strains, including resistant ones. youtube.com

Antiviral and Antitumor Activity Investigations of Pyrazole Derivatives

The structural versatility of pyrazole derivatives has made them attractive candidates for the development of novel antiviral and antitumor agents.

While pyrazole derivatives, in general, have shown activity against a range of viruses including influenza and hepatitis C virus, specific research on derivatives of this compound in the antiviral field is limited in the available literature. youtube.com

In contrast, the antitumor potential of 4-substituted pyrazole derivatives is more extensively documented. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential anticancer agents. One compound from this series, compound 5a, demonstrated high antiproliferative activity against MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma) cancer cell lines with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 µM, respectively. nih.govresearchgate.net

Other studies have reported on pyrazole derivatives showing significant cytotoxic activity against various human cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and A549 (lung cancer). nih.govnih.gov For instance, certain indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cancer inhibition with IC50 values less than 23.7 µM, which was better than the standard drug doxorubicin. nih.gov

Table 4: Antitumor Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | MCF-7 | 1.88 ± 0.11 | nih.govresearchgate.net |

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | B16-F10 | 2.12 ± 0.15 | nih.govresearchgate.net |

| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Aryldiazo pyrazole derivative | HCT-116 | 4.2 ± 0.2 | nih.gov |

| Aryldiazo pyrazole derivative | HepG2 | 4.4 ± 0.4 | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and receptors. The ability to inhibit key enzymes involved in disease pathogenesis is a hallmark of many successful drugs.

Derivatives of 4-substituted pyrazoles have been identified as potent inhibitors of a variety of enzymes. For example, the aforementioned N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative 5a was found to be a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with an IC50 of 0.98 ± 0.06 µM. nih.govresearchgate.net This finding provides a mechanistic basis for its observed antitumor activity.

In the context of anti-inflammatory action, pyrazole derivatives have been shown to inhibit COX enzymes. nih.govmdpi.com Furthermore, certain pyrazolyl analogues have demonstrated potent xanthine (B1682287) oxidase inhibitory activity, which is relevant to their anticancer properties. nih.gov Other enzyme targets for 4-substituted pyrazoles include Rho kinase (ROCK-II) and succinate (B1194679) dehydrogenase (SDH). nih.govacs.org

Table 5: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Type | Enzyme Target | IC50 (µM) | Reference |

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | Cyclin-Dependent Kinase 2 (CDK2) | 0.98 ± 0.06 | nih.govresearchgate.net |

| Indole-pyrazole derivative 33 | Cyclin-Dependent Kinase 2 (CDK2) | 0.074 | nih.gov |

| Indole-pyrazole derivative 34 | Cyclin-Dependent Kinase 2 (CDK2) | 0.095 | nih.gov |

| Aryldiazo pyrazole derivative | Xanthine Oxidase | 0.83 | nih.gov |

| 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide derivative 5 | Rho Kinase (ROCK-II) | 0.0032 ± 0.0023 | nih.gov |

| N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative 7a | Succinate Dehydrogenase (SDH) | 1.8 (EC50, µg/mL) | acs.org |

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a vast number of drugs, xenobiotics, and endogenous compounds. biomolther.org Inhibition of these enzymes is a major cause of drug-drug interactions, making the characterization of a new chemical entity's effect on CYP450s a critical step in drug development. biomolther.org Derivatives of pyrazole have been identified as potent inhibitors of various CYP450 isoforms. google.com

The nitrogen atoms within the pyrazole ring can coordinate with the heme iron of the CYP450 enzyme, a common mechanism for inhibition by nitrogen-containing heterocycles. nih.gov For instance, 4-methylpyrazole (B1673528) (fomepizole) is a known clinical inhibitor of CYP2E1. nih.gov Research has shown that pyrazole derivatives can be designed to selectively inhibit specific CYP isoforms. A patent filed by Pfizer described a series of pyrazole derivatives as cytochrome P450 inhibitors, highlighting the focused efforts in this area. google.com

Structure-activity relationship studies have aimed to reduce the CYP inhibitory liability of imidazole- and pyrazole-based compounds, which is a known challenge. nih.gov For example, in a series of histamine (B1213489) H3 antagonists, modifications to the scaffold were made to specifically reduce inhibition of CYP2D6 and CYP3A4. nih.gov Predictive models, such as those available through databases like DrugBank, suggest that pyrazole carboxamide derivatives can have high inhibitory promiscuity, with one particular compound predicted to be an inhibitor of CYP2C9. drugbank.com This indicates that while the pyrazole core can be a source of potent CYP inhibition, careful molecular design is required to manage this effect and avoid undesirable drug interactions.

Interactions with Inflammatory Pathway Receptors

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most famously represented by the selective COX-2 inhibitor, Celecoxib. nih.govnih.gov Derivatives of this compound are explored for their potential to interact with key receptors and enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net

Research has focused on designing dual inhibitors of COX and 5-LOX to achieve broader anti-inflammatory effects with potentially improved safety profiles compared to traditional NSAIDs. researchgate.net Pyrazole-hydrazone derivatives, for example, have been reported to inhibit 5-LOX with potency comparable or superior to the clinical inhibitor Zileuton. researchgate.net

Furthermore, studies have investigated the ability of novel pyrazole hybrids to modulate the production of pro-inflammatory cytokines. In one study, new pyrazole-pyridazine hybrids were synthesized and evaluated for their anti-inflammatory potential. nih.govrsc.org The most potent compounds in this series demonstrated significant, concentration-dependent inhibition of COX-2 and also suppressed the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in RAW264.7 macrophage cells. nih.govrsc.org This demonstrates that pyrazole derivatives can exert their anti-inflammatory effects not just by direct enzyme inhibition, but also by modulating the signaling pathways that govern the expression of inflammatory mediators.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For pyrazole derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netrsc.org

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended moieties. researchgate.netresearchgate.net The N-unsubstituted pyrazole ring is capable of acting as both a hydrogen bond donor and acceptor, whereas N-substitution removes the hydrogen bond donor capability, which can significantly alter binding interactions with a biological target. researchgate.net

In the context of anti-inflammatory activity, specific substitution patterns are key to achieving selective COX-2 inhibition. For a series of pyrazole-pyridazine hybrids designed as COX-2 inhibitors, the substitution on the phenyl ring attached to the pyrazole core played a crucial role. nih.govrsc.org The data presented in the table below shows that introducing electron-donating methoxy (B1213986) groups generally enhances inhibitory activity against COX-2.

| Compound | Substitution (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 6a | 4-H | >100 | 14.50 | >6.89 |

| 6b | 4-OCH₃ | >100 | 10.12 | >9.88 |

| 6e | 4-Br | >100 | 2.10 | >47.61 |

| 6f | 3,4,5-(OCH₃)₃ | >100 | 1.15 | >86.95 |

| Celecoxib | - | >100 | 2.05 | >48.78 |

As shown, the trimethoxy-substituted derivative 6f was the most potent, with a COX-2 IC₅₀ value of 1.15 µM, surpassing the activity of the reference drug Celecoxib. nih.govrsc.org This highlights the profound impact of the substitution pattern on efficacy. Similarly, studies on pyrazole derivatives as inhibitors of c-Jun N-terminal kinase (JNK-1), another inflammatory target, found that specific amide derivatives showed potent activity, with IC₅₀ values in the low micromolar range. nih.gov

Design of Novel Scaffolds for Therapeutic Agents Based on the Pyrazole Nucleus

The pyrazole ring is considered a versatile nucleus for the design of novel therapeutic agents due to its favorable physicochemical properties and synthetic tractability. nih.govnih.govnih.gov Researchers continuously design new scaffolds by combining the pyrazole core with other pharmacologically active heterocycles to create hybrid molecules with potentially synergistic or enhanced activity. rsc.org

One successful strategy is the creation of pyrazole-pyridazine hybrids, which merge two pharmacophores known for their biological activities. nih.govrsc.org This approach led to the development of potent and selective COX-2 inhibitors. nih.govrsc.org Another approach involves the synthesis of pyrano[2,3-c]pyrazoles, which are scaffolds known for a variety of biological activities, including anti-inflammatory and anticancer effects. mdpi.comnih.gov

The design process often employs computational tools, such as molecular docking, to predict how newly designed scaffolds will interact with their intended biological targets. nih.govnih.gov For example, docking studies of pyrazole derivatives into the active site of COX-2 have helped to rationalize the observed SAR and guide the synthesis of compounds with improved binding energies and interaction patterns. nih.govnih.gov These advanced design strategies, starting from simple building blocks like this compound, enable the continued development of novel pyrazole-based therapeutic agents for a wide range of diseases. nih.gov

Conclusion

4-(Chloromethyl)-1H-pyrazole hydrochloride is a chemical compound of significant strategic importance in modern synthetic chemistry. Its value is derived from the combination of the biologically active pyrazole (B372694) scaffold and the synthetically versatile chloromethyl group. This bifunctionality makes it a powerful and widely used building block for the systematic development of new molecules. Its application spans critical research areas, including the discovery of novel pharmaceuticals, the innovation of next-generation agrochemicals, and the creation of advanced functional materials. The continued exploration of the reactivity and applications of this compound is expected to yield further scientific and technological advancements.

Vii. Future Perspectives and Emerging Research Directions for 4 Chloromethyl 1h Pyrazole Hydrochloride

Development of Green and Sustainable Synthesis Technologies for Pyrazole (B372694) Intermediates

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of pyrazole intermediates is no exception. nih.gov Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. Consequently, a major research thrust is the development of eco-friendly and economically viable methods for producing pyrazole derivatives, including 4-(chloromethyl)-1H-pyrazole hydrochloride.

Recent advancements in green chemistry are being increasingly applied to the synthesis of pyrazole scaffolds. nih.gov These methods prioritize operational simplicity, high atom economy, and environmental benignity. nih.gov Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The application of microwave activation under solvent-free conditions represents a particularly promising green approach for the synthesis of pyrazole derivatives. mdpi.com

Catalyst-Free Synthesis: The development of catalyst-free condensation reactions offers a streamlined and environmentally friendly pathway to pyrazole derivatives. nih.gov By eliminating the need for a catalyst, these methods reduce costs, simplify purification processes, and minimize the environmental impact associated with catalyst disposal. nih.gov

Use of Green Solvents and Renewable Energy: Research is focused on replacing volatile and toxic organic solvents with greener alternatives such as water or ethanol (B145695). nih.govresearchgate.net Additionally, the use of renewable energy sources is being explored to power synthetic transformations, further reducing the carbon footprint of pyrazole synthesis. nih.gov

The table below summarizes some of the green synthesis strategies being explored for pyrazole derivatives, which could be adapted for the production of this compound.

| Green Synthesis Strategy | Key Advantages | Representative Research |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. researchgate.netmdpi.com | Synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free conditions. mdpi.com |

| Catalyst-Free Synthesis | Simplified process, reduced cost, minimized environmental impact. nih.gov | Eco-friendly, catalyst-free condensation reactions for the synthesis of mono- and bis-pyrazole derivatives. nih.gov |

| Green Solvents/Energy | Reduced toxicity and carbon footprint. nih.govresearchgate.net | Utilization of aqueous media and other environmentally friendly solvents in pyrazole synthesis. nih.govresearchgate.net |

| Multicomponent Reactions | Increased efficiency, reduced waste, streamlined synthesis. researchgate.net | One-pot synthesis of pyrazoles using heterogeneous catalysts for the condensation of hydrazines, ketones, and aldehydes. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas for Chloromethyl Pyrazole Derivatives

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs. mdpi.comnih.gov Derivatives of 4-(chloromethyl)-1H-pyrazole are being investigated for their potential to interact with a wide array of biological targets, opening up new therapeutic possibilities.

The inherent reactivity of the chloromethyl group allows for facile modification, enabling the creation of diverse libraries of compounds for biological screening. Researchers are exploring the potential of these derivatives in several key therapeutic areas:

Anticancer Agents: Pyrazole derivatives have shown significant promise as anticancer agents, targeting various aspects of tumor biology. nih.gov Research is focused on designing novel pyrazole-based compounds that can act as inhibitors of protein kinases, which are often overexpressed or mutated in cancer cells. mdpi.com For instance, derivatives are being designed to target Bruton's tyrosine kinase (BTK) in mantle cell lymphoma and vascular endothelial growth factor receptor-2 (VEGFR-2) in various cancers. nih.govnih.gov

Kinase Inhibitors: The pyrazole ring is a key component in many kinase inhibitors. mdpi.com Its ability to form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it an attractive scaffold for designing selective and potent inhibitors. mdpi.com Future research will likely focus on developing chloromethyl pyrazole derivatives that can target novel and challenging kinase targets implicated in a range of diseases.

Antimicrobial and Antifungal Agents: There is a pressing need for new antimicrobial and antifungal drugs to combat rising resistance. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens. nih.govrsc.org The exploration of this compound as a precursor for novel antimicrobial agents is an active area of research.

Agrochemicals: Pyrazole derivatives have also found applications in agriculture as insecticides and fungicides. mdpi.com Research into novel pyridyl-containing pyrazole oxime ether derivatives has shown potent insecticidal properties. mdpi.com

The following table highlights some of the promising biological targets and therapeutic areas for pyrazole derivatives.

| Therapeutic Area | Biological Target(s) | Example Research |

| Oncology | Protein Kinases (e.g., BTK, VEGFR-2, Aurora Kinases) | Design of pyrazole derivatives as potent antiproliferative agents. nih.govnih.gov |

| Infectious Diseases | Fungal and Bacterial Enzymes | Synthesis of pyrazole-4-carboxamide derivatives with antifungal activity. nih.gov |

| Agriculture | Insect Receptors and Enzymes | Development of pyrazole oxime ethers as potent insecticides. mdpi.com |

Advanced Computational Drug Design and Discovery Leveraging the Pyrazole Scaffold

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to design and optimize novel therapeutics. eurasianjournals.com The pyrazole scaffold is well-suited for computational approaches due to its well-defined structure and versatile binding capabilities. researchgate.net

Advanced computational techniques are being employed to accelerate the discovery and development of new drugs based on the this compound framework:

Molecular Docking and Virtual Screening: These methods allow researchers to predict the binding modes and affinities of pyrazole derivatives to their biological targets. eurasianjournals.com Virtual screening of large compound libraries can rapidly identify potential lead compounds for further experimental validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. researchgate.net These models can guide the rational design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of pyrazole derivatives and their target proteins. eurasianjournals.com This information is crucial for understanding the molecular basis of drug-target interactions and for optimizing lead compounds.

Density Functional Theory (DFT) Analysis: DFT calculations are used to investigate the electronic structure and properties of pyrazole derivatives, providing a deeper understanding of their reactivity and interaction patterns. nih.gov

The integration of these computational methods allows for a more rational and targeted approach to drug design, reducing the time and cost associated with traditional discovery methods.

Integration of this compound Research with Materials Science and Other Interdisciplinary Fields

The unique properties of the pyrazole ring are not only relevant to medicine but also hold promise for applications in materials science and other interdisciplinary fields. The functional versatility of this compound makes it an attractive building block for the synthesis of novel materials with tailored properties.

Emerging research directions include:

Luminescent Materials: Pyrazole derivatives have been shown to exhibit interesting photophysical properties, including solid-state luminescence. rsc.org The phenomenon of aggregation-induced emission (AIE) has been observed in some N-acyl pyrazole derivatives, suggesting their potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Organic Electronics: The development of thin, luminescent solid-state films from pyrazole-based compounds opens up possibilities for their application in organic electronics. rsc.org The ability to tune the electronic properties of the pyrazole ring through substitution makes it a promising scaffold for creating new organic semiconductors and conductors.

Polymer Chemistry: The reactive chloromethyl group on this compound can serve as a handle for incorporating the pyrazole moiety into polymer chains. This could lead to the development of new polymers with enhanced thermal stability, flame retardancy, or specific recognition capabilities.

The integration of pyrazole chemistry with materials science is still in its early stages, but the potential for creating novel functional materials is significant. Future research will likely focus on synthesizing and characterizing new pyrazole-based materials and exploring their applications in diverse technological areas.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloromethyl)-1H-pyrazole hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 pyrazole derivative to chloroacetyl chloride). Purification via recrystallization or column chromatography ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloride presence.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 175.6) .

- Elemental analysis to validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the key solubility properties and storage recommendations for this compound to ensure stability in experimental settings?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately in methanol, and sparingly in water (<1 mg/mL at 25°C) .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidation. Avoid freeze-thaw cycles to minimize decomposition .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Substituents alter electron density and steric hindrance. For example:

| Compound | Chlorine Position | Reactivity Trend |

|---|---|---|

| 2-Chloro-4-(chloromethyl)pyridine | 2,4-positions | High reactivity due to dual electron-withdrawing effects |

| 4-(Chloromethyl)pyridine hydrochloride | Single Cl | Lower reactivity; requires harsher conditions |

- Computational modeling (DFT) predicts activation energies for substitution, guiding solvent/base selection .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to screen binding affinities with kinase domains or GPCRs .

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models to correlate substituent effects (e.g., Cl vs. CF₃) with inhibitory activity against enzymes like cytochrome P450 .

Q. How can researchers resolve contradictions in reported biological activities of 4-(Chloromethyl)-1H-pyrazole derivatives across different studies?

- Methodological Answer :

- Meta-analysis : Compare experimental variables (e.g., cell lines, assay pH, incubation time). For example, IC₅₀ discrepancies in anticancer studies may arise from HeLa vs. MCF-7 cell line differences .

- Dose-response validation : Replicate studies under standardized conditions (e.g., 72-h exposure, 10% FBS media) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. What advanced analytical techniques are critical for elucidating decomposition pathways under thermal stress?

- Methodological Answer :

- TGA-DSC : Identify decomposition onset temperatures (e.g., 180°C for HCl loss) .

- LC-MS/MS : Detect degradation products (e.g., pyrazole-4-carboxylic acid via hydrolysis) .

- X-ray crystallography : Resolve structural changes in degraded crystals .

Q. In comparative studies, how does the dual chlorination pattern of this compound affect its chemical reactivity compared to mono-chlorinated analogs?

- Methodological Answer :

| Property | 4-(Chloromethyl)-1H-pyrazole HCl | Mono-Cl Analog (e.g., 4-Chloropyridine HCl) |

|---|---|---|

| Reactivity in SN2 | High (dual electron withdrawal) | Moderate |

| Solubility in H₂O | Low (0.5 mg/mL) | Higher (2.1 mg/mL) |

- Dual chlorination enhances electrophilicity but reduces solubility, requiring solvent optimization for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.